molecular formula C15H29NSSn B2968939 5-(Tributylstannyl)isothiazole CAS No. 1416853-22-9

5-(Tributylstannyl)isothiazole

Cat. No. B2968939
CAS RN: 1416853-22-9
M. Wt: 374.17
InChI Key: PFOMGRUTPCHAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tributylstannyl)isothiazole is a chemical compound with the molecular formula C15H29NSSn . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of isothiazoles, including 5-(Tributylstannyl)isothiazole, has been a topic of interest in recent years . Various methods have been developed, including condensation reactions, metal-catalyzed approaches, and ring rearrangements . These methods have allowed for the creation of densely decorated isothiazoles bearing various sensitive functional groups .


Molecular Structure Analysis

The molecular structure of 5-(Tributylstannyl)isothiazole consists of a five-membered sulfur heterocycle with two electronegative heteroatoms in a 1,2-relationship . This unique structure contributes to its reactivity and utility in organic synthesis .


Chemical Reactions Analysis

Isothiazoles, including 5-(Tributylstannyl)isothiazole, are known for their wide range of selective transformations . They can undergo various reactions, including metal-catalyzed cross-coupling reactions, C–H activation reactions, transition-metal-free reactions, and ring rearrangement reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Isothiazoles, including derivatives like 5-(Tributylstannyl)isothiazole, are widely utilized in medicinal chemistry due to their unique properties and the presence of two electronegative heteroatoms in a 1,2-relationship . These compounds are integral in the synthesis of bioactive molecules that can act as antioxidants, analgesics, anti-inflammatory agents, and more. The tributylstannyl group in particular can be used to introduce additional functional groups that enhance the biological activity of these molecules.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, 5-(Tributylstannyl)isothiazole serves as a versatile building block for constructing complex heterocyclic compounds . Its reactivity allows for various transformations, enabling chemists to synthesize densely decorated isothiazoles with sensitive functional groups. This has opened up new pathways in the synthesis of novel heterocyclic architectures.

Catalysis: Ligands for Metal Complexes

Isothiazole derivatives are used in the design and synthesis of ligands for metal complexes . These ligands can significantly influence the properties and reactivity of metal centers, making them crucial in catalysis. The stannyl moiety in 5-(Tributylstannyl)isothiazole can facilitate the formation of such complexes, which are employed in cross-coupling reactions and other catalytic processes.

Green Chemistry: Eco-Friendly Synthesis

The neat synthesis of isothiazole compounds, including 5-(Tributylstannyl)isothiazole, has been developed to be simple, rapid, and eco-friendly . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. It also provides a valuable synthetic route for β-enaminones, which are important intermediates in organic synthesis.

Photophysical Studies: Investigating Molecular Properties

Isothiazole derivatives are subjects of photophysical studies to investigate their properties, such as fluorescence . The photophysical properties of isothiazole-pyrene hybrid molecules, for instance, have been explored to understand their potential applications in materials science and sensor technology.

Drug Synergism: Enhancing Efficacy of Chemotherapeutics

Some isothiazole derivatives have shown potential as synergists in bioactive substances . This means they can be used to enhance the efficacy of drugs, particularly in cancer chemotherapy. By combining 5-(Tributylstannyl)isothiazole with other drugs, it may be possible to lower the doses of chemotherapeutic agents, reducing side effects and improving patient outcomes.

Mechanism of Action

The mechanism of action of isothiazoles involves several steps, including nucleophilic addition, formation of the amide through a base-promoted C–C bond cleavage or hydration to iminodithioester, cyclization, and oxidation under air .

Future Directions

The field of isothiazole chemistry, including compounds like 5-(Tributylstannyl)isothiazole, is being intensively developed . Future investigations may focus on the synthesis of novel heterocyclic architectures based on isothiazole . The practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, also known as ‘green chemistry’, is another promising direction .

properties

IUPAC Name

tributyl(1,2-thiazol-5-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;1-2H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOMGRUTPCHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tributylstannyl)isothiazole

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of isothiazole (100 mg, 1.175 mmol) in anhydrous THF (2.0 mL) was added n-butyllithium (0.808 mL, 1.292 mmol) dropwise. The reaction mixture was stirred for 60 minutes at −78° C. A solution of tributylchlorostannane (0.380 mL, 1.410 mmol) in anhydrous THF (0.5 mL) was added, and the reaction mixture was stirred for 30 minutes at −78° C. The solution was allowed to warm to room temperature over a 1 hour period. Saturated aqueous sodium bicarbonate was added and the aqueous phase was extracted with EtOAc. The combined organic phase was dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo. The residue was purified by silica gel chromatography (Flash 60 column) eluting with hexane/EtOAc (19:1) to give the title compound as a pale yellow oil (139.3 mg, 32%). 1H NMR (500 MHz, CDCl3) δ ppm 0.90 (t, J=7.32 Hz, 9H), 1.14-1.20 (m, 6H), 1.28-1.39 (m, 6H), 1.51-1.62 (m, 6H), 7.27-7.32 (m, 1H), 8.66 (d, J=1.46 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.808 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.